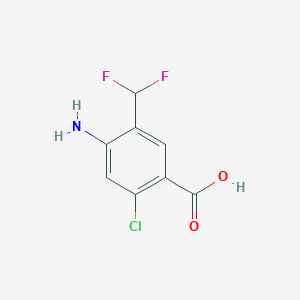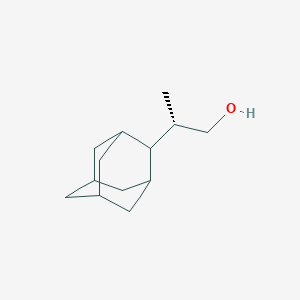
(2S)-2-(2-Adamantyl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-(2-Adamantyl)propan-1-ol, also known as Adaprolol, is a chiral beta blocker that has been extensively studied for its potential therapeutic applications. This compound has a unique structure that makes it a promising candidate for treating cardiovascular diseases, such as hypertension and heart failure.
作用机制
The mechanism of action of (2S)-2-(2-Adamantyl)propan-1-ol involves its binding to beta-adrenergic receptors. These receptors are activated by the neurotransmitter epinephrine, which increases heart rate and blood pressure. By blocking these receptors, this compound reduces the effects of epinephrine, leading to a decrease in heart rate and blood pressure.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have demonstrated that this compound can reduce heart rate and blood pressure, as well as decrease the contractility of the heart muscle. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in reducing oxidative stress in cardiovascular diseases.
实验室实验的优点和局限性
One advantage of using (2S)-2-(2-Adamantyl)propan-1-ol in lab experiments is its high selectivity for beta-adrenergic receptors. This makes it a useful tool for studying the effects of beta-blockers on cardiovascular function. However, one limitation of using this compound is its relatively low potency compared to other beta-blockers. This may require higher concentrations of the compound to achieve the desired effects, which can be problematic in some experimental settings.
未来方向
There are several future directions for research on (2S)-2-(2-Adamantyl)propan-1-ol. One area of interest is the potential use of this compound in combination with other drugs for the treatment of cardiovascular diseases. Additionally, further studies are needed to better understand the antioxidant properties of this compound and its potential role in reducing oxidative stress in the cardiovascular system. Finally, research is needed to investigate the potential side effects of this compound and its safety profile in humans.
Conclusion:
In conclusion, this compound is a chiral beta blocker that has potential therapeutic applications in cardiovascular diseases. Its unique structure and high selectivity for beta-adrenergic receptors make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and potential side effects. With continued research, this compound may prove to be a valuable tool in the treatment of cardiovascular diseases.
合成方法
The synthesis of (2S)-2-(2-Adamantyl)propan-1-ol involves the reaction of 2-adamantanone with ethylmagnesium bromide, followed by the addition of isopropyl chloroformate and reduction with lithium aluminum hydride. The yield of this reaction is typically around 60%, and the product can be purified using column chromatography.
科学研究应用
(2S)-2-(2-Adamantyl)propan-1-ol has been extensively studied for its potential therapeutic applications in cardiovascular diseases. Studies have shown that this compound has a high affinity for beta-adrenergic receptors, which are found in the heart and blood vessels. By blocking these receptors, this compound can reduce heart rate and blood pressure, making it a potential treatment for hypertension and heart failure.
属性
IUPAC Name |
(2S)-2-(2-adamantyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O/c1-8(7-14)13-11-3-9-2-10(5-11)6-12(13)4-9/h8-14H,2-7H2,1H3/t8-,9?,10?,11?,12?,13?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEOFCJCSFJASP-GLFGPFBSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1C2CC3CC(C2)CC1C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1C2CC3CC(C2)CC1C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-((7-(3,4-dimethylphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(4-methoxyphenyl)propanamide](/img/structure/B2811510.png)
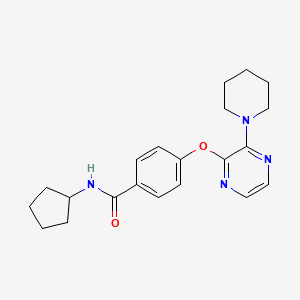

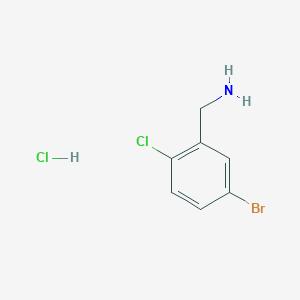

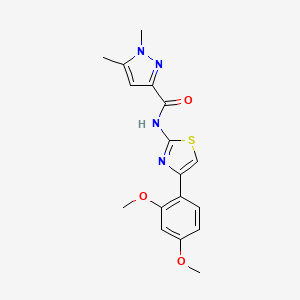
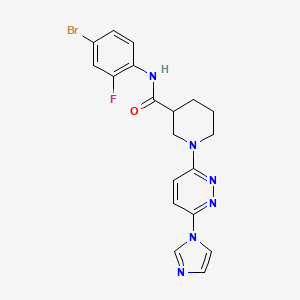
![Methyl 5-[(4-ethylphenoxy)methyl]-2-furoate](/img/structure/B2811522.png)
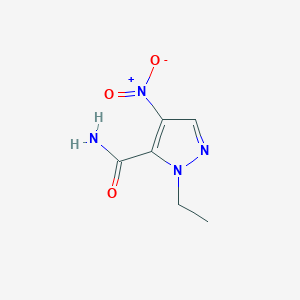
![1-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B2811524.png)
![4-Ethyl-6-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyrimidine](/img/structure/B2811525.png)
![(3-(4-Methoxyphenyl)azepan-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2811526.png)
